An In-Depth Technical Guide to 2-Bromo-5-(methoxymethyl)pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromo-5-(methoxymethyl)pyridine: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Functionalized Pyridines
In the landscape of modern drug discovery and development, pyridine-based molecular scaffolds are of paramount importance. Their presence in numerous FDA-approved pharmaceuticals underscores their ability to impart favorable pharmacological activity, making them a cornerstone of medicinal chemistry.[1] 2-Bromo-5-(methoxymethyl)pyridine is a specialized heterocyclic building block designed for this demanding field. Its structure is strategically functionalized: the bromine atom at the 2-position serves as a versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the methoxymethyl group at the 5-position can influence solubility, metabolic stability, and target engagement.
This guide provides a comprehensive technical overview of 2-Bromo-5-(methoxymethyl)pyridine, designed for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, propose robust synthetic pathways based on established chemical principles, detail its expected reactivity, and discuss its potential applications as a key intermediate in the synthesis of complex, high-value molecules.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 2-Bromo-5-(methoxymethyl)pyridine is not widely published, its key properties can be reliably predicted based on its structure. These characteristics are essential for planning reactions, developing purification strategies, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Monoisotopic Mass | 200.979 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Predicted to be high; requires vacuum distillation | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | N/A |
| InChI Key | VYADQLKEISKNDT-UHFFFAOYSA-N | [2] |
| SMILES | COCC1=CN=C(C=C1)Br | [2] |
Spectroscopic Characterization (Expected):
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¹H NMR: The spectrum would show characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the oxygen, and a singlet for the methyl (-CH₃) protons of the methoxy group.
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¹³C NMR: Seven distinct carbon signals would be expected, corresponding to the five carbons of the pyridine ring, the methylene carbon, and the methyl carbon.
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Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom, in an approximate 1:1 ratio.
Synthesis of 2-Bromo-5-(methoxymethyl)pyridine: Proposed Routes and Methodologies
The synthesis of 2-Bromo-5-(methoxymethyl)pyridine is not extensively documented in peer-reviewed literature. However, a highly logical and efficient pathway can be designed starting from the commercially available precursor, 2-Bromo-5-methylpyridine. This route involves a two-step sequence: radical bromination followed by nucleophilic substitution.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Bromo-5-(methoxymethyl)pyridine.
Expertise & Causality: Rationale Behind the Chosen Pathway
This proposed synthesis is rooted in fundamental and reliable organic transformations.
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Starting Material Selection: 2-Bromo-5-methylpyridine is an ideal precursor.[3] The bromine at the 2-position is relatively stable under free-radical conditions, allowing for selective functionalization of the benzylic methyl group.
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Step 1: Benzylic Bromination: The methyl group on the pyridine ring is benzylic-like, making it susceptible to free-radical halogenation.
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Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. It provides a low, constant concentration of bromine, which minimizes side reactions like aromatic bromination. Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes at a convenient rate upon heating to kickstart the reaction. A similar transformation has been documented for this class of compounds.[4]
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Step 2: Williamson Ether Synthesis: The resulting 2-Bromo-5-(bromomethyl)pyridine intermediate contains a highly reactive benzylic bromide.
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Reagent Choice: This bromide is an excellent electrophile for Sₙ2 reactions. Sodium methoxide (NaOMe) is a strong, non-hindered nucleophile that will readily displace the bromide to form the desired methoxymethyl ether linkage. Methanol is the ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the sodium methoxide.
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Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyridine (1.0 eq.).
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Reagent Addition: Add carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).
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Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield 2-Bromo-5-(bromomethyl)pyridine.
Step 2: Synthesis of 2-Bromo-5-(methoxymethyl)pyridine
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Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.2 eq.) in anhydrous methanol.
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Reagent Addition: Cool the sodium methoxide solution to 0°C in an ice bath. Add a solution of 2-Bromo-5-(bromomethyl)pyridine (1.0 eq.) in a minimal amount of anhydrous methanol dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the consumption of the starting material by TLC.
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Workup: Quench the reaction by carefully adding water. A significant portion of the methanol can be removed via rotary evaporation.
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Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Bromo-5-(methoxymethyl)pyridine.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-5-(methoxymethyl)pyridine stems from the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is activated towards various transformations, making it a valuable intermediate for constructing complex molecular architectures.[5][6]
Key Reaction Pathways
Caption: Key cross-coupling reactions of 2-Bromo-5-(methoxymethyl)pyridine.
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Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters, catalyzed by a palladium complex, allows for the straightforward installation of diverse aromatic systems. This is one of the most powerful and widely used methods for creating biaryl structures prevalent in drug molecules.[5]
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Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes provides access to 2-alkynylpyridine derivatives. These can be valuable intermediates or serve as final targets themselves.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.
The methoxymethyl group is generally stable to these conditions, making this building block a versatile tool for late-stage functionalization in a synthetic sequence.
Safety and Handling
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Hazard Classification (Expected):
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Handling Precautions:
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Storage:
Conclusion
2-Bromo-5-(methoxymethyl)pyridine represents a strategically designed building block for the synthesis of complex heterocyclic compounds. Although its synthesis is not widely reported, a robust and logical pathway can be proposed utilizing well-established, high-yielding chemical reactions. Its true value lies in the versatile reactivity of the 2-bromo substituent, which serves as a linchpin for advanced palladium-catalyzed cross-coupling reactions. For medicinal chemists and drug development professionals, this compound offers a reliable entry point for generating novel molecular entities with precisely controlled architecture, paving the way for the discovery of next-generation therapeutics.
References
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Anjali Labs. 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad. Available from: [Link]
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PubChem. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available from: [Link]
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PubChemLite. 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO). Available from: [Link]
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Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]
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PrepChem.com. Preparation of 2-bromopyridine. Available from: [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
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